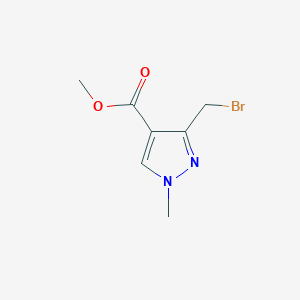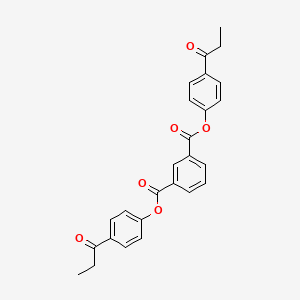![molecular formula C24H20Cl3N5OS B12463474 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 294653-17-1](/img/structure/B12463474.png)
2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, diazenyl, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is:
Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.
Introduction of the carbamothioyl group: The diazenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Formation of the trichloroethylamine intermediate: This step involves the reaction of trichloroacetonitrile with ammonia to form trichloroethylamine.
Final coupling reaction: The trichloroethylamine intermediate is then coupled with the diazenyl-carbamothioyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl and diazenyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Phenyl ketones, nitroso compounds.
Reduction products: Amines.
Substitution products: Substituted amines or thiols.
Scientific Research Applications
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Unique due to its combination of phenyl, trichloro, diazenyl, and carbamothioyl groups.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)amino]ethyl}prop-2-enamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
294653-17-1 |
|---|---|
Molecular Formula |
C24H20Cl3N5OS |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34) |
InChI Key |
JUOLCLNTCNALHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)

![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)


![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)



![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)
